Fluoruro de ciclohexilmetanosulfonilo

Descripción general

Descripción

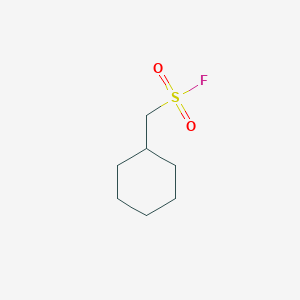

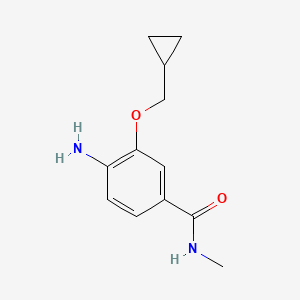

Cyclohexylmethanesulfonyl fluoride is a chemical compound with the molecular formula C7H13FO2S . It has a molecular weight of 180.24 . The IUPAC name for this compound is also cyclohexylmethanesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for Cyclohexylmethanesulfonyl fluoride is 1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 . The Canonical SMILES representation is C1CCC(CC1)CS(=O)(=O)F .

Physical And Chemical Properties Analysis

Cyclohexylmethanesulfonyl fluoride is a liquid at room temperature . It has a molecular weight of 180.24 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 199 .

Aplicaciones Científicas De Investigación

Síntesis orgánica

El fluoruro de ciclohexilmetanosulfonilo se utiliza en la síntesis orgánica . El grupo sulfonil fluoruro es un grupo funcional versátil que puede participar en una variedad de reacciones, lo que lo convierte en una herramienta valiosa en la síntesis de moléculas orgánicas complejas .

Biología química

En el campo de la biología química, los sulfonil fluoruros han encontrado amplias aplicaciones . Se pueden utilizar para modificar moléculas biológicas, lo que proporciona una forma de estudiar su función e interacciones .

Descubrimiento de fármacos

El this compound juega un papel importante en el descubrimiento de fármacos . El grupo sulfonil fluoruro puede actuar como un bioisóstero para ciertos grupos funcionales, lo que potencialmente mejora las propiedades farmacológicas de los candidatos a fármacos .

Ciencia de los materiales

En la ciencia de los materiales, los sulfonil fluoruros se pueden utilizar para modificar las propiedades de los materiales . Por ejemplo, se pueden utilizar para introducir grupos funcionales en la superficie de los materiales, alterando sus propiedades físicas y químicas .

Química de clic SuFEx

El this compound se puede utilizar en la química de clic SuFEx (intercambio de fluoruro de azufre) . Esta es una técnica poderosa para el ensamblaje rápido y confiable de moléculas funcionales, y tiene aplicaciones en casi todas las áreas de la química moderna .

Acoplamiento oxidativo electroquímico

El this compound se puede sintetizar mediante un acoplamiento oxidativo electroquímico de tioles y fluoruro de potasio . Esto representa un método nuevo y eficiente para la síntesis de sulfonil fluoruros .

Safety and Hazards

Cyclohexylmethanesulfonyl fluoride is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Direcciones Futuras

Sulfonyl fluorides, including Cyclohexylmethanesulfonyl fluoride, are being explored for their potential in various fields. They have found applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research is likely to focus on further exploring these applications and developing new synthetic methods .

Mecanismo De Acción

Target of Action

Cyclohexylmethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of Cyclohexylmethanesulfonyl fluoride are likely to be proteins or enzymes in the body that interact with electrophilic species .

Mode of Action

The mode of action of Cyclohexylmethanesulfonyl fluoride involves its interaction with its targets in the body. As an electrophilic warhead, it can form covalent bonds with nucleophilic sites on proteins or enzymes . This interaction can lead to changes in the function of these proteins or enzymes, potentially altering biochemical processes within the body .

Biochemical Pathways

Given its electrophilic nature, it is likely that it interacts with a variety of biochemical pathways, potentially affecting protein function and enzyme activity

Pharmacokinetics

It is known that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions, which may contribute to their stability and bioavailability .

Result of Action

The molecular and cellular effects of Cyclohexylmethanesulfonyl fluoride’s action are likely to be diverse, given its potential to interact with a variety of proteins and enzymes. These effects could include changes in protein function, alterations in biochemical pathways, and potential impacts on cellular processes .

Action Environment

The action, efficacy, and stability of Cyclohexylmethanesulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound. Additionally, the presence of other molecules could influence its interactions with its targets

Propiedades

IUPAC Name |

cyclohexylmethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADUJDYQWVARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292798 | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4352-31-2 | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1454108.png)

amine](/img/structure/B1454109.png)